molecular formula H2MgO2 B1148283 Magnesium Hydroxide CAS No. 1909-42-8

Magnesium Hydroxide

Cat. No. B1148283
Key on ui cas rn: 1909-42-8
M. Wt: 58.32
InChI Key:
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Patent
US04804523

Procedure details

reacting the magnesium sulfate in said recirculating absorbent with additional hydrated lime to produce gypsum and magnesium hydroxide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mg+2:6].[OH-:7].[Ca+2:8].[OH-]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ca+2:8].[OH-:7].[Mg+2:6].[OH-:2] |f:0.1,2.3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
[OH-].[Mg+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04804523

Procedure details

reacting the magnesium sulfate in said recirculating absorbent with additional hydrated lime to produce gypsum and magnesium hydroxide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mg+2:6].[OH-:7].[Ca+2:8].[OH-]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ca+2:8].[OH-:7].[Mg+2:6].[OH-:2] |f:0.1,2.3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
[OH-].[Mg+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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